molecular formula C15H17N3O2 B7455838 [4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone

[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone

Cat. No. B7455838
M. Wt: 271.31 g/mol
InChI Key: WOUHBBIJWGUAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OPMD and is synthesized using a specific method.

Mechanism of Action

The mechanism of action of OPMD is not fully understood. However, it has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to induce apoptosis (programmed cell death) in cancer cells. OPMD has been shown to interact with certain proteins and enzymes in cells, leading to its biological effects.
Biochemical and Physiological Effects:
OPMD has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells. OPMD has been shown to interact with certain proteins and enzymes in cells, leading to its biological effects.

Advantages and Limitations for Lab Experiments

OPMD has several advantages as a research tool. It is stable, easy to synthesize, and can be used in various biological assays. However, it also has some limitations. It is toxic at high concentrations and can interfere with some biological processes. It is also not effective against all types of bacteria, fungi, and viruses.

Future Directions

There are several future directions for research on OPMD. One direction is to study its potential use as a fluorescent probe for biological imaging. Another direction is to study its potential use in cancer treatment. Further research is also needed to understand its mechanism of action and to optimize its synthesis method. Additionally, research is needed to explore its potential use in other scientific fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, [4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone is a chemical compound that has potential applications in various scientific fields. Its synthesis method has been optimized, and it has been extensively studied for its biological effects. Future research is needed to explore its potential use in other scientific fields and to optimize its synthesis method.

Synthesis Methods

The synthesis method of OPMD involves the reaction of 4-(piperazin-1-yl)benzaldehyde with 5-bromo-2-hydroxymethyl-1,3-oxazole in the presence of a base. The reaction leads to the formation of OPMD as a white solid. This synthesis method has been optimized and can be carried out on a large scale.

Scientific Research Applications

OPMD has been extensively studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for biological imaging. OPMD has been found to be effective against certain types of cancer cells and has been studied for its potential use in cancer treatment.

properties

IUPAC Name

[4-(1,2-oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(13-4-2-1-3-5-13)18-10-8-17(9-11-18)12-14-6-7-16-20-14/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUHBBIJWGUAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NO2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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